molecular formula C12H14O4 B1142089 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester CAS No. 124439-98-1

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester

Cat. No. B1142089
Key on ui cas rn: 124439-98-1
M. Wt: 222.23716
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06645997B2

Procedure details

To a large hydrogenation vessel were added ethyl 7-hydroxychromone-2-carboxylate (=ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate) (675.4 g, 2.88 mol), EtOH 4 liters, conc. hydrochloric acid 40 ml. The resulting suspension was combined with 5% Pd/C 68 g, and subjected to hydrogenation condition (H2, 40 psi, rt) overnight. The reaction mixture was filtered through a pad of celite to remove the catalyst. The filtrate was concentrated to give thick oily material, which solidified upon standing. Tan solid 630.1 g (98%).
Quantity
675.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
630.1 g
Type
reactant
Reaction Step Two
Name
Quantity
68 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[CH:7]=[C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[O:9]2)=[CH:4][CH:3]=1.Cl>[Pd].CCO>[CH2:15]([O:14][C:12]([CH:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=2)[O:9]1)=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
675.4 g
Type
reactant
Smiles
OC1=CC=C2C(C=C(OC2=C1)C(=O)OCC)=O
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
4 L
Type
solvent
Smiles
CCO
Step Two
Name
solid
Quantity
630.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
68 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to hydrogenation condition (H2, 40 psi, rt) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give thick oily material, which

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1OC2=CC(=CC=C2CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06645997B2

Procedure details

To a large hydrogenation vessel were added ethyl 7-hydroxychromone-2-carboxylate (=ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate) (675.4 g, 2.88 mol), EtOH 4 liters, conc. hydrochloric acid 40 ml. The resulting suspension was combined with 5% Pd/C 68 g, and subjected to hydrogenation condition (H2, 40 psi, rt) overnight. The reaction mixture was filtered through a pad of celite to remove the catalyst. The filtrate was concentrated to give thick oily material, which solidified upon standing. Tan solid 630.1 g (98%).
Quantity
675.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
630.1 g
Type
reactant
Reaction Step Two
Name
Quantity
68 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[CH:7]=[C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[O:9]2)=[CH:4][CH:3]=1.Cl>[Pd].CCO>[CH2:15]([O:14][C:12]([CH:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=2)[O:9]1)=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
675.4 g
Type
reactant
Smiles
OC1=CC=C2C(C=C(OC2=C1)C(=O)OCC)=O
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
4 L
Type
solvent
Smiles
CCO
Step Two
Name
solid
Quantity
630.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
68 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to hydrogenation condition (H2, 40 psi, rt) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give thick oily material, which

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1OC2=CC(=CC=C2CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.